molecular formula C19H27O6S- B15061990 A-Hydroxytestosterone 17-Sulphate

A-Hydroxytestosterone 17-Sulphate

Cat. No.: B15061990
M. Wt: 383.5 g/mol
InChI Key: OAEGOTIMNZAHHW-RUOITVIXSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-Hydroxytestosterone 17-Sulphate is a derivative of testosterone, a well-known anabolic steroid This compound is characterized by the addition of a hydroxyl group at the A position and a sulfate group at the 17th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Hydroxytestosterone 17-Sulphate typically involves multiple steps, starting from testosterone. One common method includes the catalytic hydrogenation of testosterone to introduce the hydroxyl group at the A position. This can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, selective oxidation, and purification through techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

A-Hydroxytestosterone 17-Sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

A-Hydroxytestosterone 17-Sulphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of A-Hydroxytestosterone 17-Sulphate involves its interaction with androgen receptors in target cells. Upon binding to these receptors, the compound is transported to the cell nucleus, where it influences gene expression and protein synthesis. This leads to various physiological effects, including increased muscle mass and altered metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-Hydroxytestosterone 17-Sulphate is unique due to the presence of both a hydroxyl group at the A position and a sulfate group at the 17th position. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H27O6S-

Molecular Weight

383.5 g/mol

IUPAC Name

[(8S,9S,10R,11R,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate

InChI

InChI=1S/C19H28O6S/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(25-26(22,23)24)19(14,2)10-15(21)17(13)18/h9,13-17,21H,3-8,10H2,1-2H3,(H,22,23,24)/p-1/t13-,14-,15+,16-,17+,18-,19-/m0/s1

InChI Key

OAEGOTIMNZAHHW-RUOITVIXSA-M

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@H]4OS(=O)(=O)[O-])C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4OS(=O)(=O)[O-])C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.